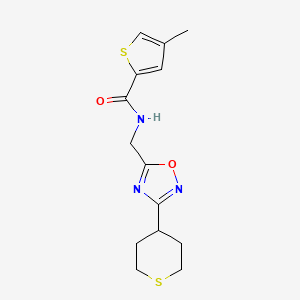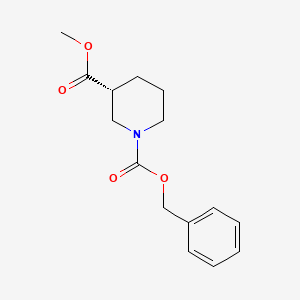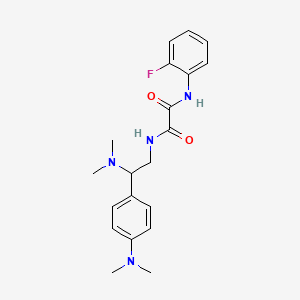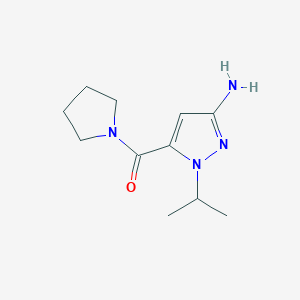
4-Phenethylpiperazin-2-one
説明
4-Phenethylpiperazin-2-one is a chemical compound with the CAS Number: 23099-72-1. It has a molecular weight of 204.27 and its IUPAC name is 4-(2-phenylethyl)-2-piperazinone .
Synthesis Analysis
Recent developments in the synthesis of piperazines include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C12H16N2O . The InChI code is 1S/C12H16N2O/c15-12-10-14 (9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2, (H,13,15) and the InChI key is HZMCBPBRQHSZMM-UHFFFAOYSA-N .It should be stored sealed in dry conditions at 2-8°C . The physicochemical properties of a substance include color, density, hardness, and melting and boiling points .
科学的研究の応用
Serotonin Receptor Antagonism for Insomnia Treatment
- Research has identified phenethylpiperazine amides, derived from 4-Phenethylpiperazin-2-one, as potent and selective antagonists of the serotonin 5-HT(2A) receptor. These compounds have shown promise in improving sleep maintenance insomnia in a rat sleep pharmacology model, increasing both sleep consolidation and deep sleep (Xiong et al., 2010).
MRP1 Inhibitors for Cancer Treatment
- A study on pyrrolopyrimidines with a phenethylpiperazine side chain has found its effectiveness as selective inhibitors of multidrug-resistance-associated protein (MRP1), which is vital in overcoming multidrug resistance in cancer treatment (Wang et al., 2004).
Sigma Receptor Studies in Neurology and Oncology
- N-1-allyl-N´-4-phenethylpiperazine, a derivative, has been used to develop radioiodinated σ(1) receptor ligands for potential applications in neurology, psychiatry, and oncology (Lever et al., 2012).
CCR1 Antagonists for Inflammatory Diseases
- Research on 1-acyl-4-benzyl-2,5-transdimethyl-piperazine derivatives has shown their utility as CCR1 antagonists, beneficial in treating inflammatory diseases (Norman, 2006).
Prodrugs for Alzheimer's Disease
- Mannich base derivatives of tetrahydroazepino indol-1(6H)-one, involving this compound structures, have been explored as multitarget-directed agents for Alzheimer's disease (Purgatorio et al., 2020).
Analgesic Applications
- Syntheses of 1-[2-methyl-2-(N-propionyl-p- or m-substituted-phenylamino)ethyl]-4-phenethylpiperazines have revealed potent analgesic activities, showing promise for pain management (Okada et al., 1984).
Dopamine Transporter Ligands
- Chlorophenylpiperazine analogues, related to this compound, have been identified as high-affinity dopamine transporter ligands, offering potential applications in neuropsychiatric disorders (Motel et al., 2013).
Safety and Hazards
特性
IUPAC Name |
4-(2-phenylethyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12-10-14(9-7-13-12)8-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMCBPBRQHSZMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluoro-2-methyl-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2415273.png)
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2415274.png)

![2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2415277.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2415279.png)

![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)

![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)

![2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2415292.png)